Benzimidazole, 1-(2-(diethylamino)ethyl)-2-((p-(diethylamino)phenyl)thio)-, trihydrochloride, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole, 1-(2-(diethylamino)ethyl)-2-((p-(diethylamino)phenyl)thio)-, trihydrochloride, hydrate is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes diethylamino groups and a thioether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For this specific compound, the synthesis might involve:
Condensation Reaction: o-Phenylenediamine reacts with a suitable carboxylic acid derivative under acidic or basic conditions.
Thioether Formation: Introduction of the thioether linkage through nucleophilic substitution reactions.
Diethylamino Group Addition: Alkylation reactions to introduce diethylamino groups.
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis with optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzimidazole derivatives can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry
Benzimidazole derivatives are used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology
These compounds exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
Benzimidazole derivatives are used in the development of pharmaceuticals, particularly as antiparasitic and antifungal agents.
Industry
In the industrial sector, these compounds are used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of benzimidazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, in antiparasitic applications, these compounds can inhibit microtubule formation, disrupting cell division.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Mebendazole: A well-known antiparasitic agent.
Albendazole: Another antiparasitic compound with a similar mechanism of action.
Uniqueness
The unique structure of Benzimidazole, 1-(2-(diethylamino)ethyl)-2-((p-(diethylamino)phenyl)thio)-, trihydrochloride, hydrate, with its diethylamino groups and thioether linkage, may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.
Properties
CAS No. |
4929-81-1 |
---|---|
Molecular Formula |
C23H35Cl3N4S |
Molecular Weight |
506.0 g/mol |
IUPAC Name |
[4-[[3-[2-(diethylazaniumyl)ethyl]-1H-benzimidazol-3-ium-2-yl]sulfanyl]phenyl]-diethylazanium;trichloride |
InChI |
InChI=1S/C23H32N4S.3ClH/c1-5-25(6-2)17-18-27-22-12-10-9-11-21(22)24-23(27)28-20-15-13-19(14-16-20)26(7-3)8-4;;;/h9-16H,5-8,17-18H2,1-4H3;3*1H |
InChI Key |
DRILCDRZWWHYPC-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC[N+]1=C(NC2=CC=CC=C21)SC3=CC=C(C=C3)[NH+](CC)CC.[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.